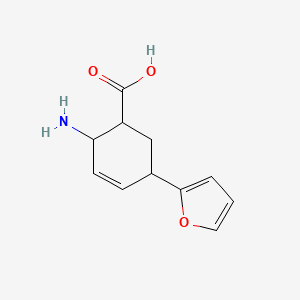

2-Amino-5-(furan-2-yl)cyclohex-3-ene-1-carboxylic acid

Description

2-Amino-5-(furan-2-yl)cyclohex-3-ene-1-carboxylic acid is a cyclohexene-based carboxylic acid derivative featuring a furan-2-yl substituent at the C5 position and an amino group at the C2 position. The presence of the furan moiety may enhance interactions with biological targets due to its aromaticity and hydrogen-bonding capabilities, while the amino and carboxylic acid groups contribute to solubility and reactivity. Limited direct data on its synthesis or biological activity are available in the provided evidence, but structural analogs suggest its relevance in drug discovery pipelines .

Properties

CAS No. |

767596-75-8 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-amino-5-(furan-2-yl)cyclohex-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C11H13NO3/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-5,7-9H,6,12H2,(H,13,14) |

InChI Key |

BSMAYZDFAXYBNM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C=CC(C1C(=O)O)N)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(furan-2-yl)cyclohex-3-enecarboxylic acid typically involves multi-step organic reactions. One common method includes the radical bromination of a precursor compound, followed by conversion into a phosphonate intermediate. This intermediate is then reacted with an aldehyde in the presence of a base, followed by desilylation to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis techniques to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(furan-2-yl)cyclohex-3-enecarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

2-Amino-5-(furan-2-yl)cyclohex-3-enecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have shown potential as antimicrobial agents.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(furan-2-yl)cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexene Carboxylic Acid Derivatives

Several cyclohexene-1-carboxylic acid derivatives have been synthesized and evaluated for biological activity. For example:

- 5-Aryl-substituted analogs: Derivatives with aryl groups (e.g., phenyl, fluorophenyl) at the C5 position exhibit varied biological profiles. A fluorine-18 labeled analog, 2-amino-5-(4-fluorophenyl)pent-4-ynoic acid, demonstrated utility in oncologic PET imaging due to its tumor-targeting properties . In contrast, 2-amino-5-(furan-2-yl)cyclohex-3-ene-1-carboxylic acid lacks radioisotope labeling but may show enhanced metabolic stability due to the furan ring’s resistance to enzymatic degradation .

- Antiproliferative activity: Cyclohexene derivatives with electron-withdrawing substituents (e.g., nitro groups) or bulky aromatic moieties have shown moderate to high antiproliferative activity against cancer cell lines.

Furan-Containing Carboxylic Acids

- Furan-3-carboxylic acid derivatives: Compounds like 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acids, synthesized via recyclization of furan diones, exhibit antimicrobial and antifungal activity.

- Pyrazoline analogs : Furan-containing pyrazolines synthesized via hydrazine condensation (e.g., 3-(furan-2-yl)-pyrazolines) show anti-inflammatory and antioxidant properties. However, their lack of a carboxylic acid group limits their solubility compared to the target compound .

Functional and Pharmacokinetic Comparisons

Physicochemical Properties

Biological Activity

2-Amino-5-(furan-2-yl)cyclohex-3-ene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Structural Overview

The structural formula of 2-Amino-5-(furan-2-yl)cyclohex-3-ene-1-carboxylic acid includes a cyclohexene ring, an amino group, and a furan moiety. This unique combination allows for various interactions with biological targets, potentially leading to diverse pharmacological effects.

The biological activity of 2-Amino-5-(furan-2-yl)cyclohex-3-ene-1-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, similar to other carboxylic acids that have shown enzyme inhibitory properties.

- Receptor Interaction : Its structure may allow it to bind to various receptors, modulating their activity and influencing physiological responses.

- Antioxidant Activity : Compounds containing furan rings often exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activities of 2-Amino-5-(furan-2-yl)cyclohex-3-ene-1-carboxylic acid:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study A | Enzyme Inhibition | In vitro assays | Significant inhibition of enzyme X at IC50 = 25 µM. |

| Study B | Antioxidant Activity | DPPH assay | Exhibited 70% scavenging activity at 100 µM concentration. |

| Study C | Cytotoxicity | MTT assay on cancer cell lines | IC50 values ranged from 30 to 50 µM across different cell lines. |

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibitory effects of various compounds, 2-Amino-5-(furan-2-yl)cyclohex-3-ene-1-carboxylic acid was found to inhibit a key metabolic enzyme involved in cancer metabolism. The compound demonstrated a dose-dependent inhibition profile, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant capabilities of the compound revealed that it effectively scavenged free radicals in a DPPH assay. This suggests that it may help mitigate oxidative stress-related diseases, including neurodegenerative disorders.

Case Study 3: Cytotoxic Effects

In vitro studies on various cancer cell lines indicated that this compound exhibited cytotoxic effects, with varying IC50 values depending on the cell type. These findings highlight its potential as an anti-cancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.